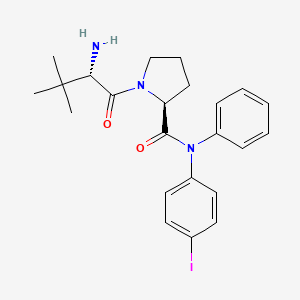
(S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-N-(4-iodophenyl)-N-phenylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-N-(4-iodophenyl)-N-phenylpyrrolidine-2-carboxamide is a complex organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by its unique structural features, including an amino group, a dimethylbutanoyl moiety, and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-N-(4-iodophenyl)-N-phenylpyrrolidine-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the carboxamide group. The iodophenyl and dimethylbutanoyl groups are then attached through specific coupling reactions. Common reagents used in these reactions include amines, carboxylic acids, and halogenating agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods, including chromatography and recrystallization, are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-N-(4-iodophenyl)-N-phenylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The iodophenyl group can be reduced to a phenyl group.
Substitution: The iodophenyl group can undergo nucleophilic substitution to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-N-(4-iodophenyl)-N-phenylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-N-phenylpyrrolidine-2-carboxamide
- (S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-N-(4-chlorophenyl)-N-phenylpyrrolidine-2-carboxamide
Uniqueness
The presence of the iodophenyl group in (S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-N-(4-iodophenyl)-N-phenylpyrrolidine-2-carboxamide distinguishes it from other similar compounds. This unique structural feature may confer specific biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H28IN3O2 |
|---|---|
Molecular Weight |
505.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-(4-iodophenyl)-N-phenylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H28IN3O2/c1-23(2,3)20(25)22(29)26-15-7-10-19(26)21(28)27(17-8-5-4-6-9-17)18-13-11-16(24)12-14-18/h4-6,8-9,11-14,19-20H,7,10,15,25H2,1-3H3/t19-,20+/m0/s1 |
InChI Key |
GIECQFCRSFHUBO-VQTJNVASSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)I)N |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CCCC1C(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


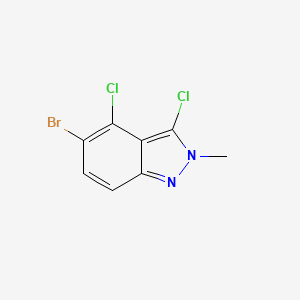
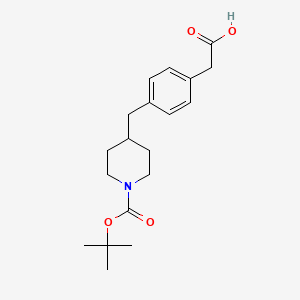
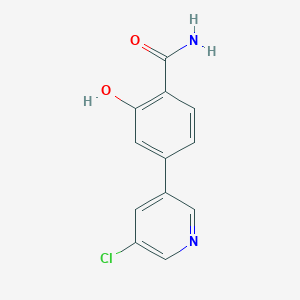

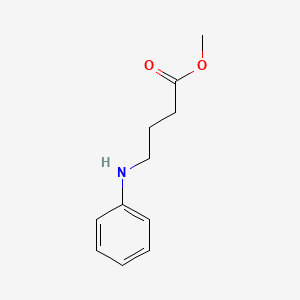
![6-Methylimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B12844279.png)
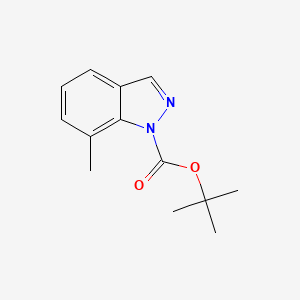

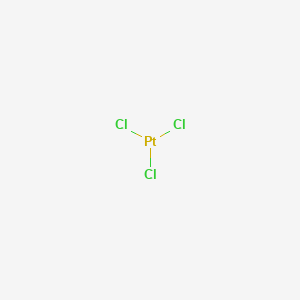
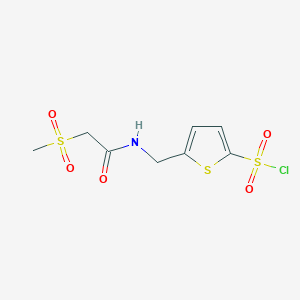
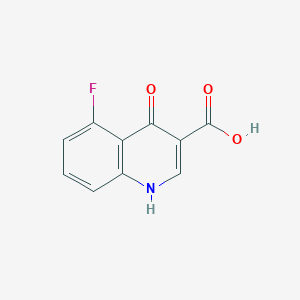

![Ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazole-5-carboxylate](/img/structure/B12844336.png)
![3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12844338.png)
